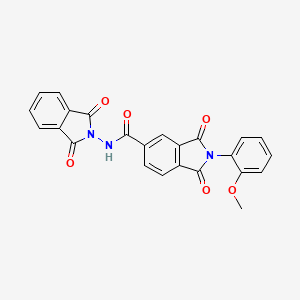![molecular formula C17H14N4O5 B5213788 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one](/img/structure/B5213788.png)
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one (BNPC) is a synthetic compound that has been studied for its potential applications in scientific research. BNPC is a member of the cyclopentenone family of compounds, which have been found to have a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one is not fully understood. However, it is thought that 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one may act by inhibiting the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory and immune responses. 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one may also act by inducing oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. Additionally, 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been shown to act as a fluorescent probe for the detection of reactive oxygen species in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a useful tool for studying the role of inflammation in various diseases. Additionally, 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
One limitation of using 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one in lab experiments is its potential toxicity. While 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been shown to be relatively non-toxic in vitro, its toxicity in vivo has not been fully evaluated. Additionally, the mechanism of action of 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one is not fully understood, which may limit its potential applications in scientific research.
Zukünftige Richtungen
There are several potential future directions for research on 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one. One area of research could focus on the development of new cancer therapies based on 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one. Another area of research could focus on the use of 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one as a fluorescent probe for the detection of reactive oxygen species in living cells. Additionally, further studies could be conducted to evaluate the toxicity of 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one in vivo and to better understand its mechanism of action.
Synthesemethoden
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one can be synthesized through a multistep reaction involving the reaction of 4-nitroaniline with cyclopentadiene, followed by oxidation and reduction reactions. The final product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines in vitro. 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has also been found to have anti-cancer properties and has been shown to induce apoptosis in cancer cells. Additionally, 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in living cells.
Eigenschaften
IUPAC Name |
4,5-bis(4-nitroanilino)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c22-16-10-9-15(18-11-1-5-13(6-2-11)20(23)24)17(16)19-12-3-7-14(8-4-12)21(25)26/h1-10,15,17-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRZVTZLASRAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C1NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-nitrophenylamino)-4-cyclopentenone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5213706.png)
![propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5213713.png)
acetate](/img/structure/B5213725.png)
![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5213731.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5213741.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5213748.png)
![N-(4-ethylphenyl)-N'-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5213758.png)
![1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B5213760.png)


![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![3-ethyl-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213792.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B5213796.png)